1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is a heterocyclic compound characterized by a pyrazole ring substituted with an ethyl group at the 1-position, a trifluoromethyl group at the 5-position, and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl and ethyl groups. One common method is the cyclocondensation of hydrazine derivatives with 1,3-diketones, followed by selective functionalization. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like halides or amines in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various substituted pyrazoles, amines, and hydroxyl derivatives, which can be further utilized in synthetic applications .
Scientific Research Applications
1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
- Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
- Methyl 1-ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate
Comparison: Compared to these similar compounds, 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to the presence of the amine group at the 4-position, which significantly influences its reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, enhancing its stability and lipophilicity .
Biological Activity
1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with an ethyl group and a trifluoromethyl group. This unique structure contributes to its biological activity. The general structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and substitution processes. Various methods have been reported in the literature, focusing on improving yield and purity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Compounds similar to this compound have shown promising activity against various bacterial strains, including E. coli and Staphylococcus aureus. For instance, some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 8 μg/mL against specific pathogens .
Anticancer Activity
Pyrazole derivatives are also recognized for their anticancer properties:
- Cell Proliferation Inhibition : Studies indicate that compounds within this class can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The antiproliferative effects were observed with IC50 values ranging from 10 to 30 μM .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been explored extensively:
- Inhibition of Pro-inflammatory Cytokines : Some compounds have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6, with percentages of inhibition reaching up to 85% at certain concentrations .
Case Studies
Several studies have specifically investigated the biological activities associated with pyrazole compounds:
Structure–Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural characteristics:
- Substituents : The presence of electron-withdrawing groups (like trifluoromethyl) enhances potency against cancer cells.
- Positioning on the Pyrazole Ring : Variations in substituent positions can lead to significant differences in biological activity, underscoring the importance of SAR studies in drug design .
Properties
IUPAC Name |
1-ethyl-5-(trifluoromethyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-2-12-5(6(7,8)9)4(10)3-11-12/h3H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPZUTQHYHJMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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